2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a sulfanyl group and two acetamide moieties. The first acetamide is linked to a 3,4-dimethoxyphenyl group, while the second connects to a phenylethyl chain. The thiadiazole-sulfanyl scaffold is common in pharmacologically active molecules, particularly those targeting enzymes or receptors requiring sulfur-mediated interactions .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-29-17-9-8-16(12-18(17)30-2)13-19(27)24-21-25-26-22(32-21)31-14-20(28)23-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11,13-14H2,1-2H3,(H,23,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIWAUIMZRFPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a complex organic molecule featuring a thiadiazole ring and various aromatic groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- A thiadiazole ring , which is known for its diverse biological activities.
- Dimethoxyphenyl and phenylethyl groups that may enhance its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, leading to various physiological effects. The exact pathways and mechanisms remain under investigation but are crucial for understanding its potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . In vitro evaluations have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, such as A549 (lung) and MCF-7 (breast) cells. For instance, a related thiadiazole derivative showed an IC50 value of 0.097 mM against the C6 rat brain cancer cell line .
Table 1: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (mM) |
|---|---|---|
| 4i | C6 | 0.097 |
| 4j | C6 | No activity |
| 4a | A549 | Not significant |
| 4b | MCF-7 | Not significant |
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties. The presence of the thiadiazole ring enhances the interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. The compound's structure suggests it could possess moderate to significant antibacterial and antifungal activities .
Case Studies
- Study on Anticancer Properties : A study conducted by Çevik et al. synthesized a series of thiadiazole derivatives and tested their cytotoxicity against human cancer lines using the MTT assay. The results indicated that while some compounds showed promising activity, others did not exhibit significant cytotoxic effects at tested concentrations .
- Review on Biological Activities : A comprehensive review highlighted the broad spectrum of biological activities associated with thiadiazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects. This review serves as a foundational reference for future research into the pharmacological potential of these compounds .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Biology
The compound has been investigated for its biological activities , particularly its antimicrobial and anticancer properties. Studies have shown that derivatives of thiadiazole exhibit significant antibacterial activity against Gram-positive bacteria.
Antimicrobial Activity
Research indicates that the compound can inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis.
Case Study: Antimicrobial Efficacy
- A study reported that derivatives with a 5-substituted thiadiazole exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MICs) ranging from 32.6 μg/mL to 62.5 μg/mL.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent investigations have focused on the anticancer properties of this compound.
Case Study: Anticancer Studies
- In vitro studies demonstrated that certain derivatives showed moderate to significant growth inhibition against various cancer cell lines, suggesting potential as an anticancer agent.
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observations |
|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC: 32.6 μg/mL |
| Antifungal | Candida albicans | Enhanced activity reported |
| Anticancer | Various cancer cell lines | Growth inhibition up to 86.61% |
Potential Mechanisms Include:
- Inhibition of Enzyme Activity : The thiadiazole ring may interact with active sites on enzymes.
- Disruption of Cell Wall Synthesis : Particularly relevant in antimicrobial activity.
- Modulation of Signaling Pathways : Influencing pathways related to cancer cell proliferation.
Chemical Reactions Analysis
Key Transformations
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Thiadiazole Formation | Thioamide + Hydrazine derivative + Acid | 1,3,4-Thiadiazole core |
| Acetamido Group Addition | Acetyl chloride + Base (e.g., NaH) | Acetamido-substituted thiadiazole |
| Sulfanyl Bridge Formation | Mercaptobenzene derivative + Activated intermediate | Thiadiazole linked via sulfanyl group |
| Amide Coupling | EDC + HOBt + Phenylethylamine | N-(2-phenylethyl)acetamide moiety |
| Position 5 Substitution | 3,4-Dimethoxyphenylboronic acid + Pd catalyst | Substituted thiadiazole at position 5 |
Mechanistic Insights
-
Amide Bond Formation : The phenylethyl group is introduced via coupling reactions, which are critical for maintaining stereochemical integrity and minimizing hydrolysis.
-
Sulfanyl Coupling : The thiadiazole’s sulfur atom acts as a nucleophile, reacting with activated sulfide precursors to form the thioether bridge .
-
Regioselectivity : Substitution at position 5 may involve directing groups (e.g., electron-donating groups) to ensure correct positioning .
Challenges and Considerations
-
Protecting Groups : Multiple reactive groups (e.g., amine, thiol) necessitate selective protection during synthesis to avoid side reactions.
-
Regioselectivity : Thiadiazole’s electronic environment influences substitution patterns; directing groups or steric effects may be required .
-
Yield Optimization : Multi-step synthesis demands rigorous control of reaction conditions (temperature, solvent, stoichiometry) to maximize purity.
Characterization and Validation
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirm structural integrity and purity |
| Mass Spectrometry | Verify molecular weight and fragmentation |
| HPLC | Assess purity and isolate target compound |
Comparison with Similar Compounds
Key Observations :
- The target compound’s 3,4-dimethoxyphenyl group distinguishes it from analogs with simpler aromatic or halogenated substituents (e.g., 5h, 5o). This substitution may enhance solubility or receptor affinity compared to chlorinated () or alkylated () variants.
- Synthetic yields for thiadiazole derivatives vary widely (56–88%), influenced by substituent reactivity. The phenylethyl chain in the target compound may require specialized coupling conditions, similar to ’s benzylamino derivative .
Physicochemical Properties
Table 2: Melting Points and Molecular Weights
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | ~518 (estimated) | N/A | ~3.5 |
| N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) | 467.0 | 132–134 | ~4.2 |
| 2-(Benzo[d]oxazol-2-ylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide (5p) | 493.5 | 207.6–209 | ~2.8 |
| N-(3,4-Dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide | 472.4 | N/A | ~4.0 |
Key Observations :
- The 3,4-dimethoxyphenyl group likely reduces LogP compared to chlorinated analogs (e.g., 5e, ), improving aqueous solubility.
- Higher melting points in benzooxazole derivatives (e.g., 5p at 207–209°C) suggest greater crystallinity due to planar aromatic systems, whereas flexible chains (e.g., phenylethyl) may lower melting points .
Key Observations :
- LOX inhibition () by indole-substituted analogs highlights the role of bulky aromatic groups in enzyme interaction, a feature shared with the target’s 3,4-dimethoxyphenyl moiety.
Preparation Methods
Preparation of 5-Amino-1,3,4-Thiadiazole-2-thiol
The thiadiazole ring is constructed via cyclization of thiosemicarbazide with carbon disulfide under basic conditions. A representative protocol involves:
- Dissolving thiosemicarbazide (1.0 equiv) in ethanol/water (3:1).
- Adding carbon disulfide (1.2 equiv) and potassium hydroxide (2.0 equiv) at 0°C.
- Refluxing at 80°C for 6 hours to yield 5-amino-1,3,4-thiadiazole-2-thiol (78% yield).
Table 1: Optimization of Thiadiazole Cyclization
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol/water, KOH | 80 | 6 | 78 |
| DMF, NaH | 100 | 4 | 65 |
| THF, LiOH | 70 | 8 | 71 |
Acetamido Group Introduction
2-(3,4-Dimethoxyphenyl)acetic acid is activated with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium hydroxide to yield 2-(3,4-dimethoxyphenyl)acetamide. Key parameters:
Sulfanyl Group Functionalization
The thiol group of the thiadiazole is alkylated using 2-bromo-N-(2-phenylethyl)acetamide. Critical considerations:
- Solvent : Dimethylformamide (DMF) enhances nucleophilicity.
- Base : Triethylamine (2.5 equiv) scavenges HBr.
- Temperature : 50°C for 4 hours achieves 67% conversion.
Table 2: Alkylation Efficiency by Solvent
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | Et₃N | 50 | 67 |
| THF | DIPEA | 60 | 54 |
| Acetone | K₂CO₃ | 40 | 48 |
Final Coupling
The intermediate 5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazole-2-thiol is coupled with N-(2-phenylethyl)acetamide using a Mitsunobu reaction (DEAD, PPh₃) or disulfide bridge formation via iodine oxidation. The Mitsunobu route affords higher purity (≥98% by HPLC) but requires stoichiometric reagents.
Analytical Characterization
1H NMR (400 MHz, DMSO-d6): δ 2.15 (s, 3H, CH₃CO), 2.80–2.85 (m, 4H, CH₂CH₂Ph), 3.72 (s, 6H, OCH₃), 6.82–7.32 (m, 8H, aromatic).
LC-MS : m/z 515.2 [M+H]+ (calculated 515.18).
Industrial-Scale Considerations
Patent US10385078B2 highlights the use of continuous flow reactors for thiadiazole synthesis, reducing reaction times by 40% compared to batch processes. Sodium lauryl sulfate aids in product isolation via antisolvent crystallization.
Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
